Danshen has been widely used to treat cardiovascular diseases due to its ability to improve microcirculation, cause coronary vasodilation, suppress thromboxane formation, inhibit platelet adhesion and aggregation, and protect against myocardial ischemia3. Danshensu, in particular, has shown cardioprotective effects against myocardial ischemia/reperfusion injury, reducing infarct size and serum markers of cardiac injury4.
Danshen has demonstrated protective effects in patients with colon and breast cancer. Dihydroisotanshinone I, a bioactive compound in Danshen, inhibits the proliferation of colon and breast cancer cells through apoptosis and, in the case of breast cancer, also through ferroptosis. It affects the Skp2 signaling pathway in colon cancer and decreases GPX4 protein expression in breast cancer, which are novel therapeutic targets29.
Tanshinone IIA's ability to inhibit glutamate release suggests a potential role in preventing neurological diseases associated with excessive glutamate release, such as Alzheimer's disease and epilepsy6.
A combination of Danshen and ligustrazine has been shown to have a dual anti-inflammatory effect on macrophages and endothelial cells, which could be beneficial in treating diseases with an inflammatory component, such as atherosclerosis10.
Danshen has been used to treat anemia, particularly in the context of chemotherapy-induced anemia. It enhances red blood cell count, cardiac output, and blood flow velocity, likely through the activation of the Epo-JAK-STAT signaling pathway5.
The synthesis of Danshenxinkun A can be approached through several methods, primarily focusing on extraction from Salvia miltiorrhiza or through total synthesis in the laboratory. The extraction process typically involves:
In laboratory settings, synthetic routes may include multi-step organic synthesis involving reactions such as:
Research indicates that advanced techniques like network pharmacology and molecular docking are being utilized to optimize these synthetic pathways .
The molecular structure of Danshenxinkun A features a complex arrangement typical of diterpenoids, characterized by multiple rings and functional groups. Key aspects include:
Crystallographic studies and spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to elucidate the detailed structure and confirm its identity .
Danshenxinkun A participates in various chemical reactions that can be categorized into:
The compound's reactivity is influenced by its functional groups, particularly the presence of double bonds and hydroxyl groups, which can engage in nucleophilic attacks or electrophilic additions .
The mechanism of action for Danshenxinkun A is multifaceted:
Research suggests that these mechanisms collectively contribute to improved cardiac function and reduced myocardial infarct size in experimental models.
Danshenxinkun A exhibits several notable physical and chemical properties:
The applications of Danshenxinkun A span various fields:
Danshenxinkun A is a lipophilic diterpenoid quinone exclusively isolated from the roots and rhizomes of Salvia miltiorrhiza Bunge (Lamiaceae), commonly known as Danshen [8] [10]. This plant thrives in temperate regions of China (e.g., Shandong, Sichuan) under specific ecological conditions—well-drained soils, 17°C average temperature, and 77% relative humidity—which critically influence diterpenoid accumulation [3] [4]. Danshenxinkun A originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, where geranylgeranyl diphosphate undergoes cyclization via class II diterpene synthases (e.g., SmCPS1) and kaurene synthase-like (KSL) enzymes to form the abietane backbone [5] [10]. Subsequent oxidation and aromatization steps, mediated by cytochrome P450 monooxygenases (CYP450s) and dehydrogenases, yield its quinone structure [10].
Table 1: Biosynthetic Enzymes Involved in Danshenxinkun A Formation
Enzyme Class | Key Enzymes | Function |
---|---|---|
Diterpene Synthases | SmCPS1 | Catalyzes copalyl diphosphate formation |
Class I Cyclases | SmKSL1 | Converts copalyl diphosphate to miltiradiene |
Oxidoreductases | CYP76AH1 | Hydroxylates miltiradiene |
Dehydrogenases | 2-Oxoglutarate-dependent dioxygenases | Introduces quinone functionality |
Danshenxinkun A is intrinsically linked to Salvia miltiorrhiza's 2,000-year application in Traditional Chinese Medicine (TCM), first documented as a "superior grade" herb in Shennong Bencao Jing (Han Dynasty, 200–300 CE) [5] [7]. Historical texts like Bencao Gangmu (1596 CE) emphasized Danshen’s efficacy in "promoting blood circulation and removing blood stasis" (活血祛瘀) [3] [9]. Although pre-modern TCM practitioners did not isolate Danshenxinkun A specifically, they utilized crude root extracts rich in diterpenoids for cardiovascular conditions, leveraging the herb’s bitter flavor (苦) and cold nature (寒) to clear heat and resolve blood stasis [7] [9]. Authentication methods focused on root morphology—dark red coloration and woody texture—to ensure phytochemical consistency [7].
Danshenxinkun A belongs to the abietane-type norditerpenoid quinones, characterized by a phenanthrene-fused ortho-quinone core and loss of the C-20 methyl group [8] [10]. Its molecular formula (C₁₉H₁₈O₃) distinguishes it from other Salvia miltiorrhiza diterpenoids:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7